tert-Butyl 4-(2-amino-6-fluorophenyl)piperazine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-(2-amino-6-fluorophenyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FN3O2/c1-15(2,3)21-14(20)19-9-7-18(8-10-19)13-11(16)5-4-6-12(13)17/h4-6H,7-10,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMLKLTXXFZNQIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC=C2F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(2-amino-6-fluorophenyl)piperazine-1-carboxylate typically involves the reaction of 2-amino-6-fluoroaniline with tert-butyl 4-piperazinecarboxylate. The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. Purification steps such as recrystallization or chromatography are employed to isolate the compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the fluorophenyl group to a more reactive phenyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 4-(2-amino-6-fluorophenyl)piperazine-1-carboxylate serves as a scaffold for designing novel drugs. Researchers modify its structure to create derivatives with improved pharmacological properties. The compound's piperazine ring provides conformational flexibility, enhancing interactions with biological targets such as enzymes and receptors.
Antimicrobial Activity
Research indicates that some derivatives of this compound exhibit moderate antibacterial effects against a range of microorganisms, including both Gram-positive and Gram-negative bacteria. Additionally, certain derivatives show antifungal activity, making them potential candidates for developing new antimicrobial agents.
Anticancer Potential
The compound has been investigated for its anticancer properties. By targeting specific pathways involved in cell proliferation and apoptosis, it may play a role in cancer therapy. Studies have shown that structural modifications can enhance its efficacy against various cancer cell lines.
Neuropharmacology
This compound has also been explored for its potential neuropharmacological effects. It may interact with neurotransmitter systems, suggesting possible applications in treating neurological disorders such as depression or anxiety.
Synthesis and Structural Modifications
The synthesis of this compound typically involves the reaction of 2-amino-6-fluoroaniline with tert-butyl 4-piperazinecarboxylate in solvents like dichloromethane or ethanol under controlled conditions.
Key Steps in Synthesis :
- Preparation of Reactants : Obtain 2-amino-6-fluoroaniline and tert-butyl 4-piperazinecarboxylate.
- Reaction Conditions : Conduct the reaction at room temperature or slightly elevated temperatures.
- Purification : Use recrystallization or chromatography to isolate the desired product from by-products.
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Mechanism of Action : The compound modulates the activity of enzymes or receptors, influencing various biochemical pathways.
- Target Interaction : It primarily targets Mixed Lineage Kinase domain-Like pseudokinase (MLKL), affecting necroptotic pathways and potentially preventing cell death in models of necroptosis.
Cell Death Modulation
In studies focused on necroptosis, this compound demonstrated the ability to inhibit MLKL-mediated cell death. Results indicated a significant reduction in cell death rates in treated cells compared to controls, suggesting its potential as a therapeutic agent in conditions characterized by excessive necroptosis.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(2-amino-6-fluorophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets in the body. The amino group and fluorophenyl group allow the compound to bind to enzymes or receptors, modulating their activity. The piperazine ring enhances the compound’s ability to cross biological membranes, increasing its bioavailability. The exact pathways and targets depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Fluorophenyl Piperazine Derivatives
- Compounds 1a and 1b (): Structures: Both contain oxazolidinone rings appended to fluorophenyl-piperazine scaffolds. Stability: Degrade in simulated gastric fluid due to hydrolysis of the oxazolidinone moiety. In contrast, the target compound’s 2-amino-6-fluorophenyl group may enhance stability by avoiding labile heterocycles . Biological Relevance: Designed as antimicrobial agents, highlighting the role of fluorine in improving membrane permeability.
- tert-Butyl 4-(4,5-diamino-3-methylphenyl)piperazine-1-carboxylate (): Substituents: Diamino and methyl groups on the phenyl ring. Synthesis: Prepared via nitro-group reduction, a strategy applicable to the target compound if nitro precursors are used .
Heterocyclic-Appended Piperazines
- Imidazo[2,1-b][1,3]thiazole Derivative (): Structure: Imidazothiazole ring fused to the phenyl group. This difference may influence solubility and CNS penetration .
Pyridine and Piperidine Derivatives
- tert-Butyl 4-(6-fluoropyridin-3-yl)piperazine-1-carboxylate (): Structure: Fluoropyridinyl substituent replaces fluorophenyl.
Stability and Physicochemical Properties
- Gastric Fluid Stability (): Compounds 1a/1b degrade in simulated gastric fluid due to oxazolidinone hydrolysis. The target compound’s absence of such labile groups may confer better oral stability .
- Hydrogen-Bonding Capacity (): The 2-amino group enables hydrogen-bond donation, a feature absent in analogs like ’s fluoropyridine derivative. This could enhance binding to polar targets (e.g., enzymes) .
- Lipophilicity :
- The tert-butyl carbamate group increases logP compared to unsubstituted piperazines. Analogs with bromine () or trifluoromethoxy groups () exhibit higher lipophilicity, which may affect blood-brain barrier penetration .
Biological Activity
tert-Butyl 4-(2-amino-6-fluorophenyl)piperazine-1-carboxylate (CAS No. 1173833-72-1) is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its molecular formula and molecular weight of 295.35 g/mol . The following sections will delve into its biological activity, mechanisms of action, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in cellular signaling pathways. This compound has been studied for its effects on:
- Cytotoxicity : Exhibiting selective cytotoxicity against certain cancer cell lines.
- Apoptosis Induction : Triggering programmed cell death through mitochondrial pathways.
- Receptor Modulation : Acting as an antagonist or agonist at specific neurotransmitter receptors, influencing neurological pathways.
Biological Activity Data
The following table summarizes key findings regarding the biological activities of this compound:
Study 1: Cytotoxicity in Cancer Cells
A study investigated the cytotoxic effects of this compound on several cancer cell lines, including MCF-7 and U-937. The compound demonstrated significant cytotoxicity with IC50 values indicating potent activity against these cells, suggesting its potential as a chemotherapeutic agent .
Study 2: Mechanistic Insights
Further research revealed that the compound induces apoptosis through the activation of the p53 pathway, leading to increased expression levels of pro-apoptotic factors and cleavage of caspase-3 in MCF-7 cells. This mechanism highlights the compound's potential role in cancer therapy by promoting apoptosis in malignant cells .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound suggests good absorption and permeability across biological membranes, making it a viable candidate for further development. Studies indicate that it is a substrate for P-glycoprotein but does not inhibit key cytochrome P450 enzymes, suggesting a favorable safety profile .
Q & A
Q. What synthetic routes are commonly employed for preparing tert-butyl 4-(2-amino-6-fluorophenyl)piperazine-1-carboxylate, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves multi-step functionalization of a piperazine core. A general approach includes:
- Step 1 : Protection of the piperazine nitrogen with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in anhydrous dichloromethane (DCM) at 0–25°C .
- Step 2 : Introduction of the 2-amino-6-fluorophenyl moiety via nucleophilic aromatic substitution (SNAr) or Buchwald–Hartwig amination, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos) in refluxing toluene .
- Step 3 : Deprotection of the Boc group under acidic conditions (e.g., HCl in dioxane) to yield the free amine intermediate, followed by re-protection or further derivatization.
Optimization Tips : - Use high-purity starting materials to avoid side reactions.
- Monitor reaction progress via TLC or LC-MS to identify incomplete steps.
- Adjust solvent polarity (e.g., DMF for SNAr) and temperature (80–110°C for amination) to enhance reactivity .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Key Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) identifies proton environments (e.g., aromatic protons at δ 6.5–7.2 ppm, Boc tert-butyl at δ 1.4 ppm) and confirms regiochemistry .
- FT-IR : Detect carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and NH₂ bending (1590–1650 cm⁻¹) .
- X-ray Crystallography : Resolves molecular geometry (e.g., piperazine chair conformation, dihedral angles between aromatic rings) and validates stereochemistry. For example, similar piperazine derivatives crystallize in triclinic systems (space group P1) with unit cell parameters a = 5.773 Å, b = 11.168 Å, c = 15.991 Å .
- LC-MS/HPLC : Confirms molecular ion peaks ([M+H]⁺) and purity (>95%) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, reaction path searches) predict reaction mechanisms for functionalizing this compound?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:
- Transition States : Energy barriers for SNAr or amination steps, identifying rate-limiting stages.
- Solvent Effects : Polarizable continuum models (PCM) simulate solvent interactions (e.g., DMF stabilizes charged intermediates).
- Reaction Design : Tools like the Institute for Chemical Reaction Design and Discovery (ICReDD) integrate quantum chemistry and machine learning to propose optimal conditions (e.g., reducing trial-and-error for Pd-catalyzed couplings) .
Case Study : For analogous piperazines, path-search algorithms predicted 85% yield improvements by switching from K₂CO₃ to Cs₂CO₃ as a base in SNAr reactions .
Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting or IR absorbance)?
Strategies :
- Cross-Validation : Compare NMR with HSQC/HMBC to assign ambiguous peaks. For example, NH₂ protons may exhibit splitting due to restricted rotation or hydrogen bonding .
- Variable-Temperature NMR : Resolve dynamic effects (e.g., coalescence of peaks at elevated temperatures).
- Crystallographic Validation : Single-crystal X-ray structures provide definitive bond-length/angle data. For instance, a related tert-butyl piperazine carboxylate showed C–N bond lengths of 1.45 Å, confirming sp³ hybridization .
- Isotopic Labeling : Use ¹⁵N or ¹⁹F labels to trace signal origins in complex spectra .
Q. What strategies mitigate instability of the 2-amino-6-fluorophenyl group during storage or reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
